molecular formula C13H18N2O3 B8110653 (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide

(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide

Cat. No.: B8110653
M. Wt: 250.29 g/mol
InChI Key: YKNBAMQUMYSBQG-JLLWLGSASA-N
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Description

(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound features a pyrrole ring fused with a pyran ring, and a furan-2-ylmethyl group attached to the nitrogen atom

Properties

IUPAC Name

(3aR,7R,7aR)-N-(furan-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(15-5-10-2-1-3-18-10)12-8-17-7-9-4-14-6-11(9)12/h1-3,9,11-12,14H,4-8H2,(H,15,16)/t9-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNBAMQUMYSBQG-JLLWLGSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2CN1)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]([C@@H]2CN1)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the reaction with a furan-2-ylmethyl halide under basic conditions can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The pyrrole ring can be reduced under hydrogenation conditions to yield saturated derivatives.

    Substitution: The furan-2-ylmethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include furanones, saturated pyrrole derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide exerts its effects involves interactions with specific molecular targets. The furan-2-ylmethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid
  • (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione

Uniqueness

Compared to similar compounds, (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide stands out due to its unique bicyclic structure and the presence of the furan-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

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